molecular formula C11H9FN2O2 B2648429 1-(3-Fluoro-4-methylphenyl)-1,4-dihydropyrazine-2,3-dione CAS No. 899965-66-3

1-(3-Fluoro-4-methylphenyl)-1,4-dihydropyrazine-2,3-dione

Cat. No.: B2648429
CAS No.: 899965-66-3
M. Wt: 220.203
InChI Key: AGTGRJRUTPNRLW-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)-1,4-dihydropyrazine-2,3-dione is a chemical compound featuring a dihydropyrazine-2,3-dione core, a scaffold recognized in medicinal chemistry for its potential to interact with biologically relevant enzymes and receptors . The structure is substituted with a 3-fluoro-4-methylphenyl group at the 1-position. The strategic incorporation of a fluorine atom is a common bioisosteric strategy in drug design, often employed to modulate a compound's electronic properties, lipophilicity, metabolic stability, and its potential to engage in specific interactions with target proteins, such as forming hydrogen bonds with backbone elements . While specific biological data for this exact molecule is not available in the public domain, structurally related dihydropyrazinedione derivatives have been investigated as modulators of the NMDA receptor, a key target in neurological research . Furthermore, similar bicyclic dione compounds have been reported in patent literature as covalent inhibitors for treating cancers associated with KRAS activity . This product is intended for research applications such as in vitro screening, hit-to-lead optimization studies, and as a building block for the synthesis of more complex molecules. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this and all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

4-(3-fluoro-4-methylphenyl)-1H-pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-7-2-3-8(6-9(7)12)14-5-4-13-10(15)11(14)16/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTGRJRUTPNRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CNC(=O)C2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methylphenyl)-1,4-dihydropyrazine-2,3-dione typically involves the condensation of 3-fluoro-4-methylbenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid to facilitate the formation of the dihydropyrazine ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes that ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methylphenyl)-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert the dihydropyrazine ring to a fully saturated pyrazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the dihydropyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(3-Fluoro-4-methylphenyl)-1,4-dihydropyrazine-2,3-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Table 1: Key Features of 1,4-Dihydropyrazine-2,3-dione Derivatives

Compound Name & Substituents Molecular Weight (g/mol) Key Properties/Applications References
1-(3-Fluoro-4-methylphenyl)-1,4-dihydropyrazine-2,3-dione (Target Compound) ~220 (estimated) Potential DAO inhibitor; fluorine enhances electronegativity; methyl increases lipophilicity. -
(R)-5-(7-(Methylsulfonyl)-2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)-1,4-dihydropyrazine-2,3-dione Higher (exact MW not provided) DAO inhibitor optimized via Schrödinger computation; methylsulfonyl group enhances enzyme binding. Purity >95% .
5-((3,4-Difluorobenzyl)thio)-1,4-dihydropyrazine-2,3-dione Higher (exact MW not provided) Thioether-linked difluorobenzyl group; moderate yield (13% over two steps); potential DAO inhibitor .
5-Phenethyl-1,4-dihydropyrazine-2,3-dione ~230 (estimated) Phenethyl substituent improves lipophilicity; synthesized via styrylpyrazine reduction. Used in DAO inhibitor studies .
Extended naphthalene diimides fused to 1,4-dihydropyrazine-2,3-dione ~500–600 (estimated) Water-soluble pH fluorescent sensors; G-quadruplex ligands with cytotoxicity (EC50 = 300 nM in HT29 cells) .
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione 202.21 Building block with simpler substituents; lacks fluorine, reducing electronegativity .

Biological Activity

1-(3-Fluoro-4-methylphenyl)-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydropyrazine core with a fluorinated aromatic substituent. Its molecular formula is C11H10FN2O2C_{11}H_{10}FN_{2}O_{2}, and it has a molecular weight of approximately 220.21 g/mol. The presence of the fluorine atom is significant as it influences the compound's lipophilicity and biological interactions.

The biological activity of this compound is believed to involve interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may exhibit:

  • Antimicrobial Activity : It has shown potential against various bacterial strains and fungi.
  • Anticancer Properties : Investigations indicate that it may inhibit tumor cell proliferation through modulation of specific signaling pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have reported Minimum Inhibitory Concentrations (MICs) against several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)10
HCT116 (Colon Cancer)8
A549 (Lung Cancer)12

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating promising anticancer activity.

Case Studies

  • Study on Antimicrobial Properties : A comprehensive study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Anticancer Research : Another study focused on its effects on breast cancer cells, revealing that the compound induces apoptosis through the activation of caspase pathways. This suggests a mechanism where the compound not only halts proliferation but also triggers programmed cell death in cancerous cells.

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